molecular formula C10H11F3O2 B11723560 1-(3-Ethoxyphenyl)-2,2,2-trifluoroethan-1-OL

1-(3-Ethoxyphenyl)-2,2,2-trifluoroethan-1-OL

Cat. No.: B11723560
M. Wt: 220.19 g/mol
InChI Key: XBVGBLUBRHBJLQ-UHFFFAOYSA-N
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Description

1-(3-Ethoxyphenyl)-2,2,2-trifluoroethan-1-OL is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, along with a trifluoromethyl group and a hydroxyl group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethoxyphenyl)-2,2,2-trifluoroethan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with 3-ethoxybenzaldehyde and trifluoroacetaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

    Reaction Mechanism: The reaction proceeds through a nucleophilic addition of the trifluoroacetaldehyde to the 3-ethoxybenzaldehyde, followed by reduction to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxyphenyl)-2,2,2-trifluoroethan-1-OL undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The ethoxy and trifluoromethyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, trifluoromethyl ketones, and alcohols, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-(3-Ethoxyphenyl)-2,2,2-trifluoroethan-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxyphenyl)-2,2,2-trifluoroethan-1-OL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methoxyphenyl)-2,2,2-trifluoroethan-1-OL
  • 1-(3-Isopropoxyphenyl)-2,2,2-trifluoroethan-1-OL

Uniqueness

1-(3-Ethoxyphenyl)-2,2,2-trifluoroethan-1-OL is unique due to the presence of the ethoxy group, which imparts distinct chemical properties compared to its methoxy and isopropoxy analogs. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

Molecular Formula

C10H11F3O2

Molecular Weight

220.19 g/mol

IUPAC Name

1-(3-ethoxyphenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C10H11F3O2/c1-2-15-8-5-3-4-7(6-8)9(14)10(11,12)13/h3-6,9,14H,2H2,1H3

InChI Key

XBVGBLUBRHBJLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(C(F)(F)F)O

Origin of Product

United States

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